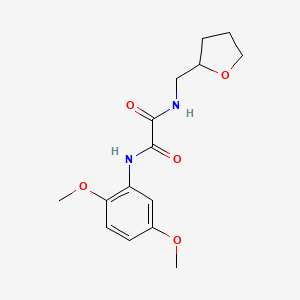![molecular formula C21H28N2O4S B5059549 4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059549.png)
4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as MTEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTEP belongs to a class of compounds known as metabotropic glutamate receptor antagonists, which have been shown to modulate the activity of glutamate receptors in the brain.
Mecanismo De Acción
4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide acts as an antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, this compound can modulate the activity of glutamate receptors in the brain, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific brain region and cell type being targeted. In general, this compound has been shown to reduce glutamate-mediated excitatory synaptic transmission, increase inhibitory synaptic transmission, and modulate the activity of ion channels and intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its specificity for the mGluR5 receptor, which allows for precise modulation of glutamate signaling pathways. However, this compound can also have off-target effects on other glutamate receptors, which can complicate interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide and related compounds. One area of interest is the development of more selective and potent mGluR5 antagonists, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the role of mGluR5 signaling in other neurological and psychiatric disorders, such as depression and anxiety. Finally, the use of this compound in combination with other drugs or behavioral interventions could be explored as a potential treatment strategy for complex disorders such as addiction and schizophrenia.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, starting with the reaction of 4-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyethylamine to form the amide intermediate, which is subsequently reacted with 1-(2-thienylmethyl)-4-piperidinol to form the final product, this compound. The overall yield of the synthesis is typically around 20-30%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. One of the main areas of research has been in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. This compound has been shown to improve cognitive function and reduce behavioral symptoms in animal models of fragile X syndrome, and clinical trials are currently underway to test its efficacy in humans.
In addition to fragile X syndrome, this compound has also been studied for its potential therapeutic applications in other disorders such as Parkinson's disease, schizophrenia, and addiction. In animal models of these disorders, this compound has been shown to improve motor function, reduce psychotic symptoms, and attenuate drug-seeking behavior, respectively.
Propiedades
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-2-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-25-12-9-22-21(24)19-6-5-17(26-2)14-20(19)27-16-7-10-23(11-8-16)15-18-4-3-13-28-18/h3-6,13-14,16H,7-12,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERAFSBCURYSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-adamantyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5059470.png)
![5-[(3-isoxazolylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5059478.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5059485.png)
![4-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5059490.png)
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)
![N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5059494.png)

![2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5059505.png)
![3-[(2,6-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5059506.png)
![3-[(2-isopropylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5059516.png)
![4-methyl-1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5059534.png)
![ethyl 5-{[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]methyl}-2-furoate](/img/structure/B5059541.png)
